
2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, also known as 2-CN-4EP-3HMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its ability to act as a substrate for enzymes and its ability to bind to certain receptors.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrices Analysis
2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, along with similar compounds, has been subject to analytical characterization through various spectroscopy and chromatography techniques. For instance, psychoactive arylcyclohexylamines, which share structural similarities, have been analyzed using gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection to identify their chemical structures. Such analytical methods have been developed for qualitative and quantitative analysis in biological matrices like blood, urine, and vitreous humor, using liquid chromatography and mass spectrometry. This demonstrates the compound's relevance in forensic and pharmaceutical research, where identifying and quantifying psychoactive substances in biological samples is crucial (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Material Science and Organic Chemistry
In material science, derivatives of 2-cyano acrylamide, which include 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, have been synthesized to study their optical properties and how these properties change with different stacking modes. Such research indicates potential applications in developing new materials with tunable optical and electronic properties, highlighting the compound's utility in designing advanced functional materials (Song, Wang, Hu, Zhang, Sun, Wang, & Zhang, 2015).
Corrosion Inhibition
The compound has been investigated for its efficacy as a corrosion inhibitor, particularly for copper in nitric acid solutions. Research focusing on its corrosion inhibition performance uses electrochemical methods like electrochemical impedance spectroscopy and potentiodynamic polarization, revealing its potential as an effective corrosion inhibitor. Such applications are significant in the field of industrial chemistry, where preventing metal corrosion is essential for maintaining the integrity of machinery and infrastructure (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Renewable Materials and Environmental Sustainability
Investigations into the effects of methoxy groups on the properties and thermal stability of renewable cyanate ester resins derived from biomass sources have included compounds structurally related to 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide. Such studies are essential for developing new materials that are both high-performing and environmentally sustainable, contributing to the advancement of green chemistry and material science (Harvey, Guenthner, Lai, Meylemans, Davis, Cambrea, Reams, & Lamison, 2015).
Eigenschaften
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-4-7-16(8-5-13)21-19(23)15(12-20)10-14-6-9-17(22)18(11-14)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKSBPFPZLRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2562456.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2562460.png)
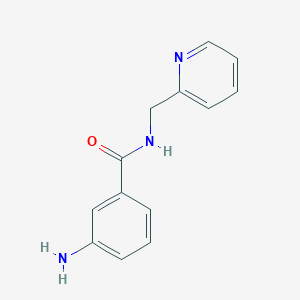
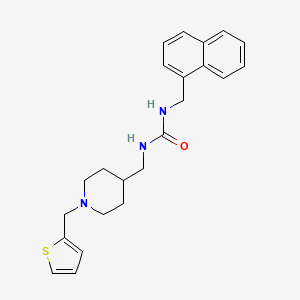
![3-Benzyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2562463.png)
![3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2562464.png)
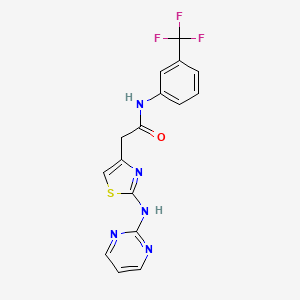
![5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2562467.png)
![2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide](/img/structure/B2562469.png)
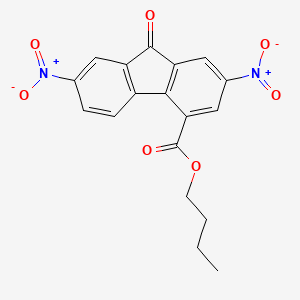
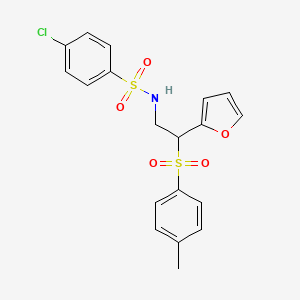
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2562477.png)